Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate is a chemical compound that has garnered attention due to its potential applications in pharmaceutical sciences. This compound is a derivative of fumaric acid and incorporates the 2,5-dioxopyrrolidin moiety, which is significant in medicinal chemistry for its biological activity. The compound's structure allows it to participate in various chemical reactions, making it a subject of interest for further research and application.
The compound can be synthesized through various methods, primarily involving the reaction of fumaric acid derivatives with 2,5-dioxopyrrolidin-1-yl ethyl amines. Research and patents related to this compound highlight its synthesis and potential uses in therapeutic contexts, particularly in the treatment of multiple sclerosis and other neurological disorders.
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate falls under the category of fumarate esters. These compounds are known for their role as prodrugs, which are pharmacologically inactive compounds that convert into an active form within the body. This classification is crucial for understanding the compound's mechanism of action and therapeutic potential.
The synthesis of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate can be achieved through several synthetic routes. One common method involves the reaction of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethyl amine under controlled conditions to yield the desired fumarate ester.
The molecular structure of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate features two 2-(2,5-dioxopyrrolidin-1-yl)ethyl groups linked by a fumarate moiety. The structural formula can be represented as follows:
Key structural data include:
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate undergoes hydrolysis in aqueous environments, leading to the release of fumaric acid and 2-(2,5-dioxopyrrolidin-1-yl)ethyl amine. This reaction is crucial for its activation as a prodrug.
This reaction can be catalyzed by acidic or basic conditions depending on the desired rate of activation.
The mechanism of action involves the conversion of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate into its active metabolites upon hydrolysis. These metabolites interact with various biological targets within cells, particularly influencing pathways related to inflammation and immune response.
Studies indicate that metabolites derived from this compound may modulate signaling pathways associated with neuroprotection and anti-inflammatory responses. The specific pathways involved include Nrf2 activation and modulation of oxidative stress responses.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate has potential applications in:
This compound exemplifies the importance of fumarate derivatives in drug design and their potential therapeutic benefits in treating chronic conditions such as multiple sclerosis. Further research may expand its applications across various fields in medicine and biochemistry.
The synthesis of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate (C₁₆H₁₈N₂O₈; MW 366.32) [7] [8] primarily employs stepwise esterification between activated fumaric acid derivatives and N-(2-hydroxyethyl)succinimide. Two principal methodologies dominate:
Nucleophilic Displacement via Acid Chloride:Fumaroyl chloride reacts with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under Schotten-Baumann conditions. This route requires temperatures of –10°C to 0°C in anhydrous tetrahydrofuran (THF) with bases like N,N-diisopropylethylamine (DIPEA) to suppress succinimide ring hydrolysis [3]. Yields typically reach 65–72%, with purity challenges arising from succinimide N-acyl rearrangement.
Carbodiimide-Mediated Coupling:Monomethyl fumarate is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in acetonitrile. Subsequent reaction with N-(2-hydroxyethyl)succinimide at 25°C for 12 hours achieves yields >85% [3]. This method minimizes racemization of the fumarate E-isomer, critical for biological activity [4].
Table 1: Comparative Analysis of Esterification Methods
Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Acid Chloride Route | Fumaroyl chloride, DIPEA/THF | 65–72 | 90–92 | Rapid reaction kinetics |
Carbodiimide Coupling | EDC/DMAP, CH₃CN | 85–88 | 97–99 | Stereochemical integrity |
A key innovation involves in situ protection of the fumarate double bond using temporary thioether adducts, preventing Michael addition side reactions during esterification [4]. Post-synthesis deprotection with oxidative desulfurization restores the alkene with >99% E-selectivity [3].
Post-synthesis purification addresses three key impurities: unreacted succinimide alcohol, fumarate diesters, and hydrolyzed acids:
Recrystallization:Crude product recrystallized from ethanol/water (4:1) at –20°C yields needle-like crystals with 99.2% purity [3]. Isopropanol is preferred for removing non-polar impurities, though it requires slow cooling (0.5°C/min) to prevent oiling out [8].
Column Chromatography:Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (30→70%) resolves bis-ester from mono-ester contaminants. Adding 1% acetic acid suppresses tailing caused by residual acidity [6]. Preparative HPLC with C18 columns and methanol/water eluents achieves >99.5% purity for pharmaceutical applications [7].
Table 3: Purification Performance of Different Methods
Method | Conditions | Purity (%) | Recovery (%) | Target Impurities Removed |
---|---|---|---|---|
Ethanol/Water Recrystallization | 4:1, –20°C, 12 h | 99.2 | 85 | Succinimide alcohol, Diesters |
Silica Chromatography | Ethyl acetate/hexane (1:1) | 98.5 | 90 | Hydrolyzed acids, Isomers |
Preparative HPLC | MeOH/H₂O (65:35), 15 mL/min | 99.7 | 75 | All organic impurities |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1